molecular formula C7H4Cl2F3NO B15123437 3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol

3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B15123437
M. Wt: 246.01 g/mol
InChI Key: MMYPVCBSTALUJD-UHFFFAOYSA-N
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Description

3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals and pharmaceuticals. The presence of both chlorine and trifluoromethyl groups in the pyridine ring imparts unique chemical properties to this compound, making it valuable for various industrial and research applications .

Preparation Methods

The synthesis of 3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol typically involves multiple steps. One common method starts with the chlorination of 2-aminopyridine, followed by diazotization and subsequent reaction with copper chloride to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then subjected to further reactions to introduce the methanol group .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. For instance, controlling the reaction temperature and using specific catalysts can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-alpha-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C7H4Cl2F3NO

Molecular Weight

246.01 g/mol

IUPAC Name

1-(3,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H4Cl2F3NO/c8-3-1-13-2-4(9)5(3)6(14)7(10,11)12/h1-2,6,14H

InChI Key

MMYPVCBSTALUJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(C(F)(F)F)O)Cl

Origin of Product

United States

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